molecular formula C11H14N6O5 B14790943 {9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-yl}urea

{9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-yl}urea

Cat. No.: B14790943
M. Wt: 310.27 g/mol
InChI Key: FLIOTFGHNBRBEH-UHFFFAOYSA-N
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Description

The compound {9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-yl}urea is a complex organic molecule that belongs to the class of purine nucleosides. This compound is characterized by a purine base attached to a sugar moiety, which is further linked to a urea group. It has significant importance in various scientific fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-yl}urea typically involves multiple steps, starting from readily available precursors

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) and other purification techniques ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

{9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-yl}urea: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the purine base or the sugar moiety .

Scientific Research Applications

{9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-yl}urea: has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of {9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-yl}urea involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding and van der Waals forces, leading to changes in the conformation and function of the target molecules. The pathways involved may include inhibition of nucleic acid synthesis or disruption of cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of {9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-yl}urea lies in its specific structural features, such as the presence of both a purine base and a urea group. This combination allows for unique interactions with biological targets and distinct chemical reactivity compared to other similar compounds .

Properties

Molecular Formula

C11H14N6O5

Molecular Weight

310.27 g/mol

IUPAC Name

[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]urea

InChI

InChI=1S/C11H14N6O5/c12-11(21)16-8-5-9(14-2-13-8)17(3-15-5)10-7(20)6(19)4(1-18)22-10/h2-4,6-7,10,18-20H,1H2,(H3,12,13,14,16,21)

InChI Key

FLIOTFGHNBRBEH-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NC(=O)N

Origin of Product

United States

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